molecular formula C17H22BrClO3 B1293362 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898757-26-1

3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No. B1293362
M. Wt: 389.7 g/mol
InChI Key: RPIGWEKFDBXFKV-UHFFFAOYSA-N
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Description

The compound "3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone" is a synthetic organic molecule that appears to be related to various research efforts in the synthesis and characterization of brominated and chlorinated organic compounds. The compound's structure suggests it contains a valerophenone backbone with bromo and chloro substituents, as well as a dioxane ring, which is a common motif in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, the synthesis of bromophenols was achieved through bromination of bis(3,4-dimethoxyphenyl)methanone, followed by reduction and demethylation reactions to yield a natural product with significant antioxidant properties . Similarly, the synthesis of a brominated and chlorinated diarylethane was developed through a 7-step procedure starting from a methanone precursor, with the key step being the resolution of an acetic acid derivative . These methods could potentially be adapted for the synthesis of the compound , considering the presence of bromo and chloro groups in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a diruthenium complex with chloro bridges was determined, providing insights into the geometry and valence-delocalization of the complex . Additionally, the crystal structure of a dimerization product of a bromophenyl derivative was analyzed, discussing the stereochemical course of the reaction . These studies highlight the importance of structural analysis in understanding the properties of brominated and chlorinated organic compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated and chlorinated compounds has been the subject of research, with studies showing that these compounds can undergo various reactions such as disproportionation in different solvents , dimerization , and Michael reactions . These reactions are crucial for the synthesis and functionalization of the compounds, which can lead to the formation of products with diverse structures and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated compounds have been characterized in several studies. For instance, the synthesis of a brominated and chlorinated ether as an intermediate for a fungicide involved determining the yield and purity, as well as the reaction conditions . The synthesis of 2-bromo-2',4'-dichloroacetophenone included the measurement of physical constants such as density, refractive index, boiling point, and melting point . These properties are essential for the practical application and handling of the compounds in various contexts.

properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrClO3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-14(19)13(18)9-12/h7-9,16H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGWEKFDBXFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646072
Record name 1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS RN

898757-26-1
Record name 1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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